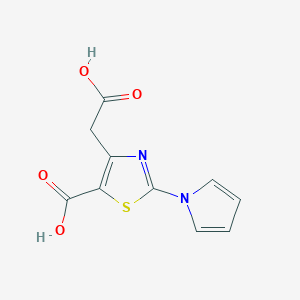![molecular formula C20H16ClF3N4OS B2395079 2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1115929-65-1](/img/structure/B2395079.png)
2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like cytosine, thymine, and uracil, which are components of nucleic acids . The presence of a sulfanyl group (-SH) and an amide group (-CONH2) suggest that this compound could participate in various chemical reactions involving these functional groups.
Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The amino groups could act as nucleophiles in substitution reactions, while the sulfanyl group could be oxidized to form a disulfide bond . The amide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of polar groups like the amide could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Studies have elucidated the crystal structures of similar compounds, revealing intricate details about their molecular conformation. For instance, research on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides highlighted their folded conformation, with significant inclinations between the pyrimidine and benzene rings, which might influence their interactions and biological activities (Subasri et al., 2017). Further investigations into the vibrational spectroscopic signatures of these molecules, using Raman and Fourier transform infrared spectroscopy, provide insights into their stereo-electronic interactions and stability, which are crucial for understanding their potential applications (Jenepha Mary et al., 2022).
Antimicrobial and Antiviral Activities
The compound's derivatives have demonstrated significant antimicrobial activities. For example, novel heterocyclic compounds with a sulfamido moiety have been evaluated for their antibacterial and antifungal properties, indicating the potential for these molecules to serve as a basis for developing new antimicrobial agents (Nunna et al., 2014). Another study focused on the antiviral potency of a closely related molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, against SARS-CoV-2, providing insights into its mechanism of action and potential therapeutic applications (Mary et al., 2020).
Inhibitory Activities Against Enzymes
Some derivatives have been synthesized to target specific enzymes, demonstrating their potential as enzyme inhibitors. For instance, triazolo[1,5-c]pyrimidines were evaluated for their inhibitory activities against acetohydroxyacid synthase, an enzyme involved in branched-chain amino acid biosynthesis, highlighting the therapeutic potential of these compounds in treating diseases through enzyme inhibition (Medwid et al., 1990).
Propriétés
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c21-14-7-5-13(6-8-14)10-25-17-9-19(27-12-26-17)30-11-18(29)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,12H,10-11H2,(H,28,29)(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNDLSEJGTRMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

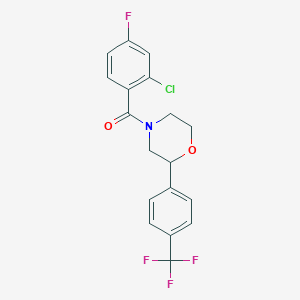
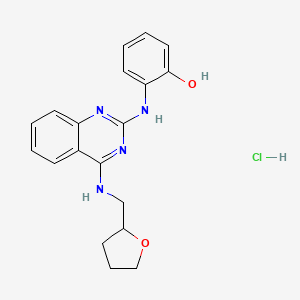

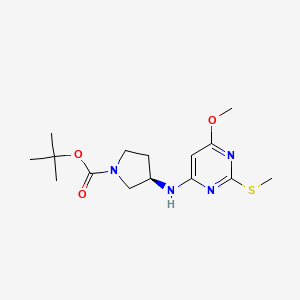
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)
![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)
![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)
![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
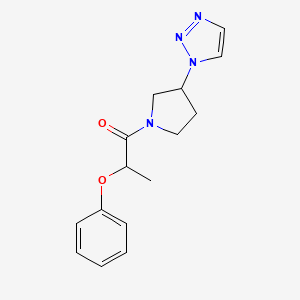
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)



